

physicochemical properties of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethyl-2H-indazol-6-amine hydrochloride

Cat. No.: B565976

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **2,3-Dimethyl-2H-indazol-6-amine Hydrochloride** For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of **2,3-Dimethyl-2H-indazol-6-amine hydrochloride** (CAS No: 635702-60-2). As a crucial intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Pazopanib, this compound is of significant interest to the pharmaceutical and medicinal chemistry sectors.^{[1][2][3][4]} This document consolidates available data on its chemical and physical characteristics, details relevant experimental protocols, and illustrates its role in pharmaceutical synthesis and its connection to cancer therapy through visual diagrams.

Physicochemical Properties

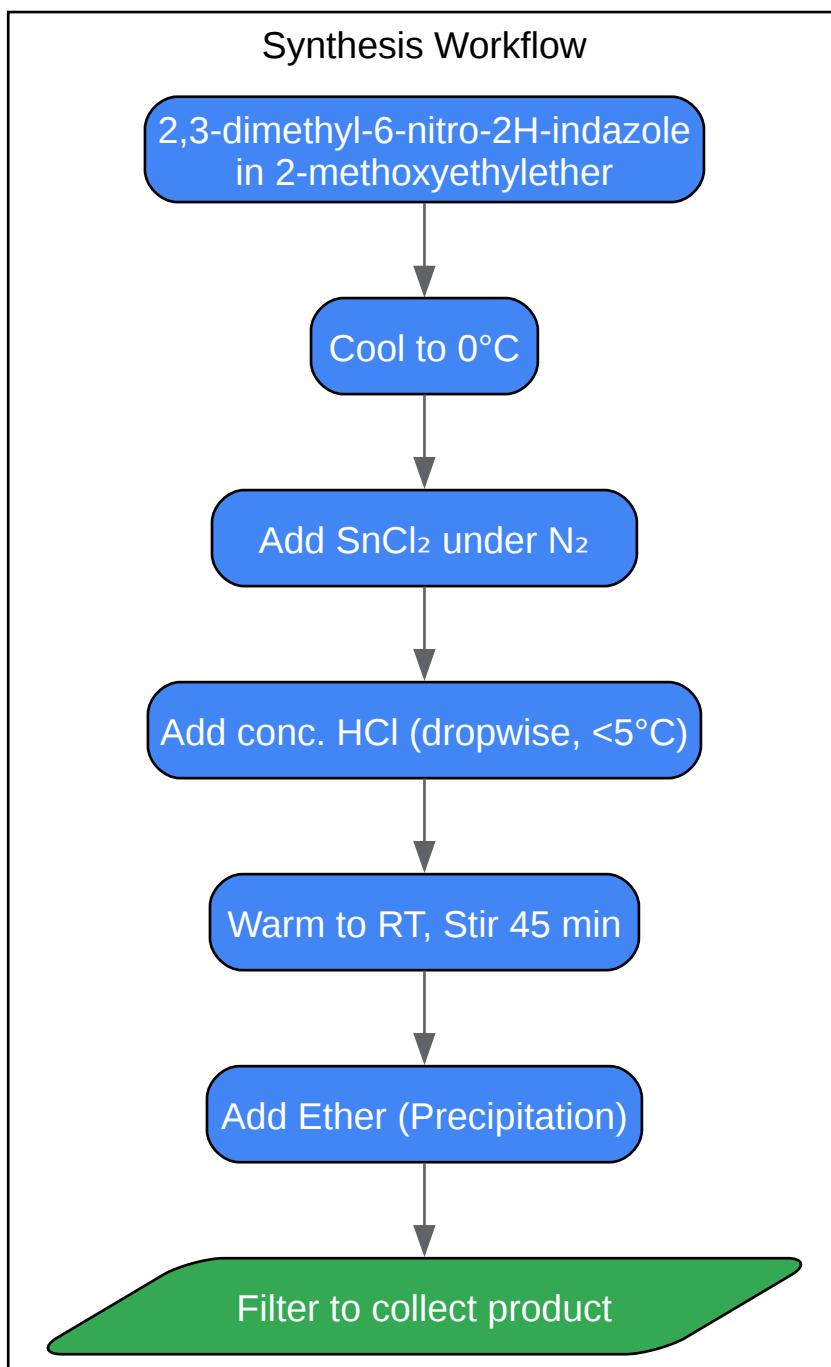
The properties of 2,3-Dimethyl-2H-indazol-6-amine and its hydrochloride salt are summarized below. Data for the free base is more readily available and is included for a comprehensive understanding.

Quantitative Data Summary

Property	Value (Free Base: <chem>C9H11N3</chem>)	Value (Hydrochloride Salt: <chem>C9H12ClN3</chem>)	Source(s)
Molecular Formula	<chem>C9H11N3</chem>	<chem>C9H12ClN3</chem>	[5][6][7]
Molecular Weight	161.20 g/mol	197.66 g/mol	[5][6][8][9]
Boiling Point	366.9 ± 22.0 °C at 760 mmHg	Not Available	[1][5]
pKa	4.20 ± 0.30 (Predicted)	Not Available	[10]
XLogP3	1.3	Not Available	[1][8]
Topological Polar Surface Area	43.8 Å²	Not Available	[8]
Physical Form	Solid	Solid	[11]
Solubility	DMSO (Slightly), Methanol (Slightly)	Not Available	[10]
Storage Temperature	2-8°C, Inert atmosphere, Keep in dark place	Room temperature	[10][11][12]

Experimental Protocols

Detailed experimental procedures are critical for reproducibility in research and development.


Synthesis of 2,3-Dimethyl-2H-indazol-6-amine Hydrochloride

A common method for the synthesis of the title compound is via the reduction of a nitro precursor.[13]

Starting Material: 2,3-dimethyl-6-nitro-2H-indazole Reagents: Tin(II) chloride (SnCl2), Concentrated Hydrochloric Acid (HCl), 2-methoxyethylether, Diethyl ether.

Procedure:

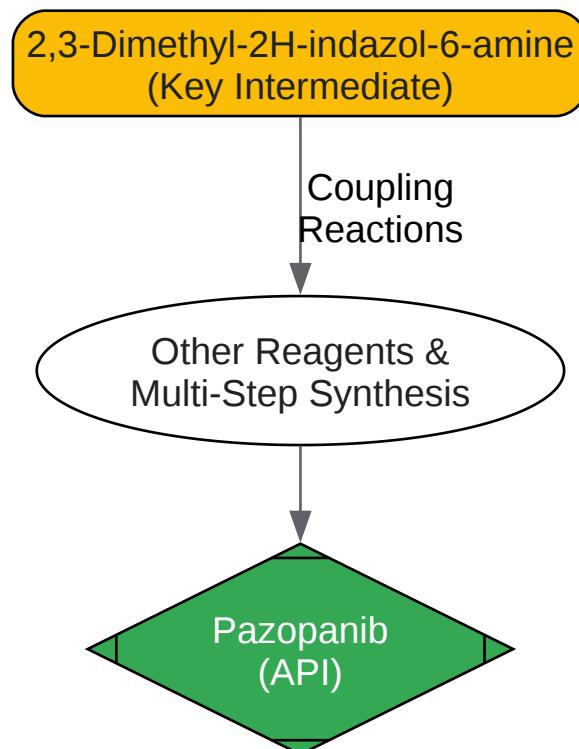
- Dissolve 2,3-dimethyl-6-nitro-2H-indazole (1 equiv) in 2-methoxyethylether with heating.
- Cool the solution to 0°C.
- Under a nitrogen atmosphere, add tin(II) chloride (approx. 2.8 equiv).
- Add concentrated HCl dropwise, ensuring the temperature is maintained below 5°C.
- After the complete addition of HCl, allow the reaction mixture to warm to room temperature and stir for approximately 45 minutes.
- Add diethyl ether to induce precipitation.
- Collect the precipitate by filtration to yield 2,3-Dimethyl-2H-indazol-6-amine as its hydrochloride salt.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the hydrochloride salt.

General Protocol for Physicochemical Property Determination

While specific experimental data for this compound is sparse in the literature, standard methodologies are employed for its characterization.

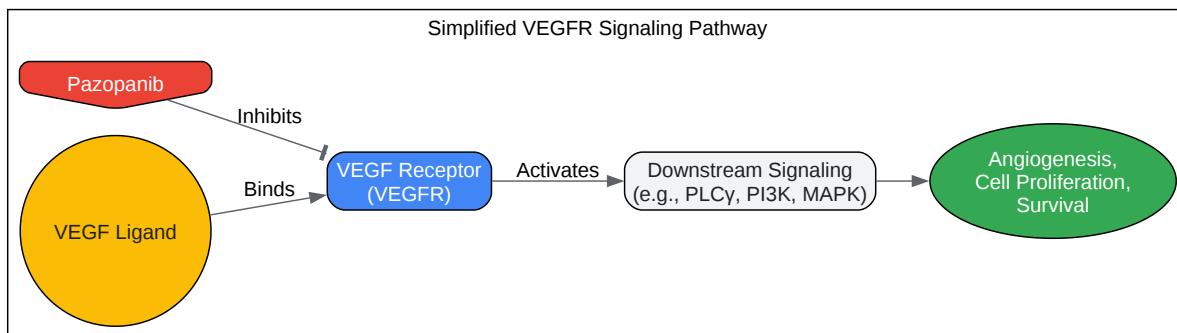

- Melting Point: Determined using a calibrated melting point apparatus (e.g., Differential Scanning Calorimetry - DSC, or a capillary melting point apparatus). The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to complete liquefaction is recorded.
- Solubility: A known amount of the compound is added incrementally to a fixed volume of a solvent (e.g., water, DMSO, ethanol) at a specific temperature. The solution is stirred until equilibrium is reached. The concentration of the dissolved compound is then determined, often by HPLC-UV, to quantify solubility.
- pKa Determination: Potentiometric titration is a common method. A solution of the compound is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH curve. Spectrophotometric methods can also be used if the molar absorptivity of the ionized and non-ionized forms differs.

Biological Context and Significance

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is not typically used as an active pharmaceutical ingredient (API) itself. Its primary significance lies in its role as a key intermediate in the synthesis of Pazopanib.[1][4][14]

Role as a Pazopanib Intermediate

Pazopanib is an oral angiogenesis inhibitor that targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[1][3] The synthesis of this complex molecule relies on the specific structure of 2,3-Dimethyl-2H-indazol-6-amine as a core building block.



[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in Pazopanib synthesis.

Pazopanib's Mechanism of Action: VEGFR Inhibition

Understanding the mechanism of the final API, Pazopanib, highlights the importance of its precursors. Pazopanib exerts its anti-cancer effects by inhibiting the signaling pathways that lead to angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.^[3] It primarily targets VEGFR, preventing the binding of VEGF and subsequent receptor phosphorylation.

[Click to download full resolution via product page](#)

Caption: Pazopanib inhibits the VEGFR signaling pathway.

Safety and Handling

Based on available data for the free base, the compound should be handled with appropriate precautions.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][11]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]

Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[15]

Conclusion

2,3-Dimethyl-2H-indazol-6-amine hydrochloride is a compound of high importance in medicinal chemistry, primarily serving as an indispensable building block for the anti-cancer

drug Pazopanib. This guide has summarized its key physicochemical properties, provided a standard synthesis protocol, and contextualized its biological relevance. The data and diagrams presented herein offer a valuable resource for researchers and professionals engaged in drug discovery, process development, and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of 5-[(4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino)-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2,3-Dimethyl-2H-indazol-6-amine | 444731-72-0 | USA73172 [biosynth.com]
- 6. clearsynth.com [clearsynth.com]
- 7. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | CAS 444731-72-0 [matrix-fine-chemicals.com]
- 8. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-Dimethyl-2H-indazol-6-Amine | CAS No- 444731-72-0 | NA [chemicea.com]
- 10. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE CAS#: 444731-72-0 [m.chemicalbook.com]
- 11. 2,3-Dimethyl-2H-indazol-6-amine | 444731-72-0 [sigmaaldrich.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]
- 14. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | 444731-72-0 [chemicalbook.com]
- 15. 2,3-DIMETHYL-2H-INDAZOL-6-AMINE - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [physicochemical properties of 2,3-Dimethyl-2H-indazol-6-amine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b565976#physicochemical-properties-of-2-3-dimethyl-2h-indazol-6-amine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com